molecular formula C13H13N3O2 B1298823 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 425662-35-7

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid

Cat. No.: B1298823
CAS No.: 425662-35-7
M. Wt: 243.26 g/mol
InChI Key: QEGXPJYAQLFLGN-UHFFFAOYSA-N
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Description

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid (CAS: 425662-35-7) is a benzoic acid derivative with the molecular formula C₁₃H₁₃N₃O₂ and a molecular weight of 243.27 g/mol . Its structure features:

  • A benzoic acid backbone substituted at the 2-position with a pyridin-3-ylmethylamino group.
  • An amino group (-NH₂) at the 5-position of the benzene ring. This compound is cataloged in chemical databases (e.g., BG180) and is likely explored for pharmaceutical or biochemical applications, given structural similarities to antimicrobial and enzyme-targeting agents .

Properties

IUPAC Name

5-amino-2-(pyridin-3-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-10-3-4-12(11(6-10)13(17)18)16-8-9-2-1-5-15-7-9/h1-7,16H,8,14H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGXPJYAQLFLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355611
Record name 5-Amino-2-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425662-35-7
Record name 5-Amino-2-{[(pyridin-3-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis

The synthesis generally starts with 5-Aminobenzoic acid as the primary starting material. The following steps outline a common multi-step synthesis approach:

  • Step 1: Formation of the Pyridine Derivative

    The reaction begins with the formation of a pyridine derivative through the reaction of 5-Aminobenzoic acid with pyridin-3-carboxaldehyde. This step typically utilizes solvents such as dichloromethane or toluene under reflux conditions to facilitate the reaction.

  • Step 2: Amination Reaction

    Following the formation of the pyridine derivative, an amination reaction occurs where an amine group is introduced at the appropriate position on the aromatic ring. This can be achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU in the presence of a base to activate the carboxylic acid group.

Yield and Purity Considerations

The choice of solvent, reaction conditions, and purification techniques significantly impact the yield and purity of the final product. For instance, using a one-pot approach has been reported to enhance both yield and purity compared to traditional multi-step methods.

Method Yield (%) Purity (%) Comments
Multi-Step Synthesis ~60 High Requires multiple purification steps
One-Pot Curtius Rearrangement ~75 Very High Simplifies process; fewer steps involved

To confirm the structure and assess the purity of synthesized compounds, several analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Scientific Research Applications

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid has a wide range of applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential as an anticancer and antimicrobial agent.
  • Biological Studies : Explored for its effects on various biological pathways and cellular processes.
  • Material Science : Used in the development of new materials and chemical processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest effectiveness particularly against Gram-positive bacteria, although specific data on the spectrum of activity is still limited.

Antitumor Activity

In vitro studies have demonstrated that this compound may inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve modulation of key enzymes related to cell proliferation and apoptosis.

  • Antimicrobial Study : A study focusing on derivatives of benzoic acid, including this compound, found promising results in inhibiting bacterial growth in vitro.
  • Antitumor Activity : In a comparative study involving various benzoic acid derivatives, this compound demonstrated significant inhibitory effects on cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Benzoxazole Cores

Example Compounds: 5-Amino-2-(p-substituted-phenyl)benzoxazoles (e.g., p-tert-butyl, p-nitro substituents) .

  • Key Differences: Core Structure: Benzoxazole ring (fused oxazole-benzene) vs. benzoic acid backbone. Substituents: Sulfonyl or aryl groups at the 2-position instead of pyridinylmethylamino.
  • Synthesis: Synthesized via condensation of 2,4-diaminophenol with substituted benzoic acids in polyphosphoric acid (PPA) .
  • Bioactivity : Demonstrated broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and C. albicans .
  • Molecular Weight: Ranges from ~250–350 g/mol, higher than 5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid due to sulfonyl additions .

Thiazolidinone-Benzoic Acid Hybrids

Example Compound: 3-({5-[(2-Amino-2-oxoethyl)(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid .

  • Key Differences: Core Structure: Incorporates a thiazolidinone ring (5-membered ring with S and N atoms) linked to benzoic acid. Functional Groups: Carbamoylmethyl and 4-methylanilino groups.
  • Bioactivity: Targets leucine aminopeptidase (M17 family), an enzyme implicated in peptide metabolism .
  • Molecular Weight: ~496 g/mol, significantly higher due to the thiazolidinone moiety .

Benzoic Acid Derivatives with Varied Substituents

Example 1: 5-[Methyl(pyridin-3-ylmethyl)amino]-2-(propanoylamino)benzoic acid (7Z5) .

  • Key Differences: Substituents: Propanoylamino group at the 2-position and methylated pyridinylmethylamino group.
  • Molecular Weight: 313.35 g/mol (C₁₇H₁₉N₃O₃), larger due to the propanoyl group .

Example 2: 5-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid .

  • Key Differences: Substituents: Pyrazol-1-yl group at the 2-position instead of pyridinylmethylamino.

Mesalamine-Related Impurities

Example: 5-Amino-2-((5-amino-2-hydroxybenzoyl)amino)benzoic acid .

  • Key Differences :
    • Substituents : Hydroxybenzoyl group introduces additional acidity and hydrogen-bonding sites.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity/Application Reference
This compound C₁₃H₁₃N₃O₂ 243.27 -NH₂, pyridinylmethylamino, -COOH Research chemical (potential antimicrobial)
5-Amino-2-(p-tert-butylphenyl)benzoxazole C₁₉H₂₀N₂O 292.38 Benzoxazole, -NH₂, tert-butyl Antimicrobial (Gram-positive bacteria)
3-({5-[(2-Amino-2-oxoethyl)(4-methylphenyl)amino]-2,4-dioxo-thiazolidin-3-yl}methyl)benzoic acid C₂₁H₂₂N₄O₅S 442.49 Thiazolidinone, carbamoylmethyl, -COOH Leucyl aminopeptidase inhibition
5-[Methyl(pyridin-3-ylmethyl)amino]-2-(propanoylamino)benzoic acid C₁₇H₁₉N₃O₃ 313.35 Propanoylamino, methylated pyridinyl Structural analog for drug design
5-Amino-2-(3,5-dimethylpyrazol-1-yl)benzoic acid C₁₂H₁₃N₃O₂ 243.26 Pyrazol-1-yl, -NH₂, -COOH Irritant (research use)

Key Findings and Implications

Structural Impact on Bioactivity: Benzoxazole derivatives exhibit stronger antimicrobial activity than benzoic acid analogs, likely due to the electron-deficient heterocyclic core enhancing membrane penetration .

Synthetic Accessibility: Benzoxazoles and thiazolidinones require multi-step syntheses (e.g., PPA-mediated condensation), whereas simpler benzoic acid derivatives like BG180 might be synthesized via direct amidation or alkylation .

Biological Activity

5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C13H13N3O2C_{13}H_{13}N_{3}O_{2} and a molecular weight of 243.26 g/mol. Its structure features an amino group and a pyridin-3-ylmethyl substituent attached to a benzoic acid moiety, contributing to its unique biological properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This mechanism is crucial for its potential applications in treating various diseases, including cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. However, further research is needed to elucidate the specific pathways involved in its antimicrobial action.

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent studies. It has demonstrated significant antiproliferative effects against various cancer cell lines, including:

Cell Line IC50 (µM)
A54921.3 ± 4.1
MCF-728.3 ± 5.1
HCT-1163.0

These values indicate that the compound exhibits considerable potency against cancer cells, comparable to established chemotherapeutics like doxorubicin .

Case Studies and Research Findings

  • Inhibition of Cell Proliferation : A study found that this compound effectively inhibited cell proliferation in MCF-7 breast cancer cells, with an IC50 value indicating strong activity .
  • Mechanistic Studies : Molecular docking studies have suggested that this compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, potentially inducing cell cycle arrest at the G2/M phase .
  • Comparative Studies : In comparison with similar compounds, such as derivatives of para-amino benzoic acid (PABA), this compound showed enhanced biological activity due to its unique structural features .

Future Directions

While promising results have been obtained regarding the biological activity of this compound, further studies are essential to:

  • Elucidate Mechanisms : Detailed investigations into the mechanisms of action will help clarify how this compound interacts with biological systems.
  • In Vivo Studies : Conducting in vivo studies will provide insights into the pharmacokinetics and therapeutic efficacy of the compound in living organisms.
  • Formulation Development : Research should also focus on developing formulations that enhance the bioavailability and stability of this compound for clinical applications.

Q & A

Q. What analytical techniques resolve discrepancies in purity assessments between HPLC and elemental analysis?

  • Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) with charged aerosol detection (CAD) for non-UV-active impurities. Cross-check carbon/nitrogen ratios via elemental analysis and validate with ¹H NMR integration. For example, residual solvents (e.g., DMSO) detected via GC-MS may explain inconsistencies .

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